molecular formula C5H9N3OS B2705585 imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone CAS No. 2267318-09-0

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone

Cat. No.: B2705585
CAS No.: 2267318-09-0
M. Wt: 159.21
InChI Key: MQKGYZXFTJNQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone is a chemical compound with a unique structure that includes a pyrazole ring and a sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone stands out due to its unique combination of a pyrazole ring and a sulfur atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

imino-methyl-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-8-4-5(3-7-8)10(2,6)9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGYZXFTJNQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.